An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS No. 16820-37-4) is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] This guide provides a detailed examination of its chemical properties, a plausible synthetic route, and its potential reactivity, framed within the context of drug discovery and development. While specific experimental spectral data for this exact derivative is not extensively documented in public literature, this document synthesizes available data from closely related analogues and predictive models to offer a robust scientific overview.
Introduction and Molecular Overview
The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Derivatives of benzofuran-2-carboxylic acid, in particular, are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Recent studies have highlighted substituted benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a target of interest in oncology. The title compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, features methyl substitutions at the C3 and C6 positions. These substitutions are anticipated to enhance lipophilicity, potentially influencing the compound's pharmacokinetic profile and its interaction with biological targets.[1] Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
} enddot Figure 1: Structure of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.
| Property | Value | Source |
| CAS Number | 16820-37-4 | [2][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [2][3] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 220 °C (with decomposition) | [3] |
| Boiling Point (Predicted) | 342.6 ± 37.0 °C | [3] |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.98 ± 0.30 | [3] |
| Storage | Room temperature | [2] |
Proposed Synthesis Protocol
While various methods exist for benzofuran synthesis, a highly convergent and reliable approach for this class of compounds is the Perkin rearrangement of a corresponding 3-halocoumarin.[4] This method is advantageous due to its efficiency and the commercial availability of starting materials. A microwave-assisted variant has been shown to dramatically reduce reaction times.[2]
The proposed synthesis would begin with 4-methylphenol, proceeding through a Pechmann condensation to form the necessary coumarin intermediate, followed by halogenation and the final Perkin rearrangement.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 3-Bromo-4,7-dimethylcoumarin (Intermediate)
-
Pechmann Condensation:
-
To a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 25 mL) to 4-methylphenol (0.1 mol).
-
With vigorous stirring, add ethyl acetoacetate (0.1 mol) dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Pour the reaction mixture carefully onto crushed ice. The resulting precipitate (4,7-dimethylcoumarin) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
-
Bromination:
-
Dissolve the dried 4,7-dimethylcoumarin (1 eq.) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Heat the reaction mixture under reflux (or in a microwave reactor at ~80 °C for an expedited reaction) and monitor by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 3-Bromo-4,7-dimethylcoumarin, can be purified by column chromatography or recrystallization.
-
Part 2: Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Perkin Rearrangement:
-
Dissolve the 3-Bromo-4,7-dimethylcoumarin intermediate (1 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2-3 M, 3-4 eq.).
-
Heat the mixture to reflux for 3-5 hours. For a microwave-assisted reaction, heat at approximately 80 °C for 5-10 minutes.[2] The reaction involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack to form the benzofuran ring.[2]
-
-
Work-up and Purification:
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid.
-
The target compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~7.6 ppm (s, 1H): Aromatic proton at the C7 position. The singlet nature arises from the lack of adjacent protons.
-
δ ~7.4 ppm (d, 1H): Aromatic proton at the C4 position, likely showing a doublet due to coupling with the C5 proton.
-
δ ~7.1 ppm (d, 1H): Aromatic proton at the C5 position, appearing as a doublet coupled to the C4 proton.
-
δ ~2.4 ppm (s, 3H): Singlet for the methyl protons at the C6 position on the benzene ring.
-
δ ~2.3 ppm (s, 3H): Singlet for the methyl protons at the C3 position on the furan ring.
Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ ~162 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~154 ppm: C7a (carbon at the fusion of the two rings, attached to oxygen).
-
δ ~145 ppm: C2 (carbon bearing the carboxylic acid).
-
δ ~135 ppm: C6 (carbon with methyl group).
-
δ ~128-130 ppm: Quaternary carbons (C3a, C3).
-
δ ~125 ppm: C4.
-
δ ~122 ppm: C5.
-
δ ~112 ppm: C7.
-
δ ~21 ppm: C6-Methyl carbon.
-
δ ~10 ppm: C3-Methyl carbon.
Chemical Reactivity
The reactivity of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is governed by its three main components: the carboxylic acid group, the electron-rich benzofuran ring system, and the two methyl groups.
-
Carboxylic Acid Group:
-
Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides using standard protocols (e.g., Fischer esterification or peptide coupling reagents). This is a critical handle for derivatization in drug discovery to modulate solubility and cell permeability.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (3,6-dimethyl-1-benzofuran-2-yl)methanol.[1]
-
-
Benzofuran Ring and Methyl Groups:
-
Oxidation: The methyl groups and the benzofuran core are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl groups to further carboxylic acid functionalities.[1]
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the furan double bond, leading to the corresponding 2,3-dihydrobenzofuran derivative.[1]
-
Electrophilic Substitution: The benzofuran ring is generally reactive towards electrophiles, although the precise regioselectivity would be influenced by the existing substituents.
-
Applications in Drug Development
The benzofuran-2-carboxylic acid scaffold is a validated starting point for the development of potent and selective kinase inhibitors.[5] The discovery of derivatives as highly potent Pim-1 inhibitors demonstrates the utility of the carboxylic acid group in forming key salt-bridge and hydrogen bond interactions within the kinase active site. The methyl groups at the C3 and C6 positions of the title compound can serve to probe specific hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity. Researchers developing inhibitors for ATP-binding sites or other targets with defined hydrophobic regions may find this compound to be a valuable building block for library synthesis or fragment-based drug design (FBDD) campaigns.
Conclusion
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a valuable chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthetic protocol based on established chemical transformations, and an analysis of its expected reactivity. While a lack of published experimental spectral data necessitates reliance on predictive models, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
-
LabSolutions. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
HDH Chemicals. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. Retrieved from [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Raffa, D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available from: [Link]
-
Sarnello, E., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Available from: [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Available from: [Link]
-
Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Available from: [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
